REACTION_CXSMILES
|
OS(O)(=O)=O.[O-]S([O-])(=O)=O.[Mg+2].[F:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20]([F:22])[CH:21]=1)[C:16]([OH:18])=[O:17].[CH3:23][C:24](O)([CH3:26])[CH3:25]>C1(C)C=CC=CC=1>[F:12][C:13]1[CH:14]=[C:15]([CH:19]=[C:20]([F:22])[CH:21]=1)[C:16]([O:18][C:24]([CH3:26])([CH3:25])[CH3:23])=[O:17] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=C(C1)F
|
Name
|
|
Quantity
|
14.9 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature until the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched with saturated NaHCO3 solution
|
Type
|
STIRRING
|
Details
|
stirred until all MgSO4
|
Type
|
DISSOLUTION
|
Details
|
had dissolved
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (silica, Hex)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)OC(C)(C)C)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |